![molecular formula C14H15N3O3S B14008677 Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate CAS No. 66870-61-9](/img/structure/B14008677.png)
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent esterification. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thiazole ring.
Condensation: Ethyl acetoacetate reacts with thiosemicarbazide in the presence of an acid catalyst to form an intermediate hydrazone.
Cyclization: The intermediate undergoes cyclization to form the thiazole ring.
Esterification: The final step involves the esterification of the thiazole derivative with ethanol under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学的研究の応用
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The thiazole ring can interact with enzymes and proteins, leading to the disruption of cellular functions.
類似化合物との比較
Similar Compounds
- Ethyl 2-(2-benzothiazolyl)acetate
- Ethyl 2-(1,3-benzothiazol-2-yl)acetate
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate
Uniqueness
Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate is unique due to the presence of the benzoylhydrazinyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a pharmacologically active compound and differentiates it from other thiazole derivatives.
特性
CAS番号 |
66870-61-9 |
|---|---|
分子式 |
C14H15N3O3S |
分子量 |
305.35 g/mol |
IUPAC名 |
ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15N3O3S/c1-2-20-12(18)8-11-9-21-14(15-11)17-16-13(19)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,17)(H,16,19) |
InChIキー |
APLFLAQPRLOBEP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CSC(=N1)NNC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


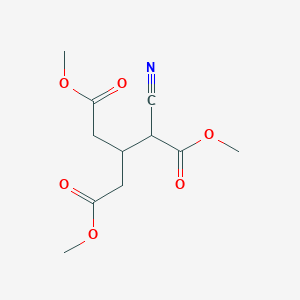
![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)

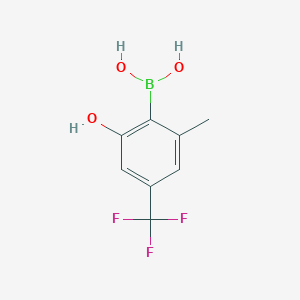
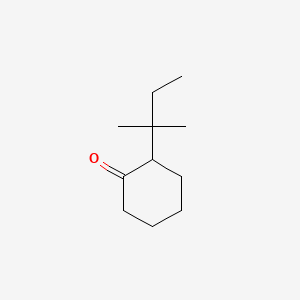
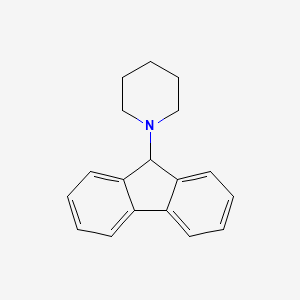

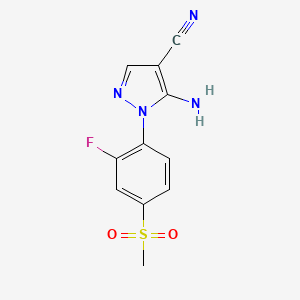


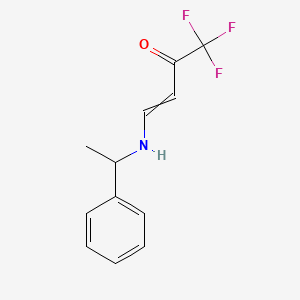
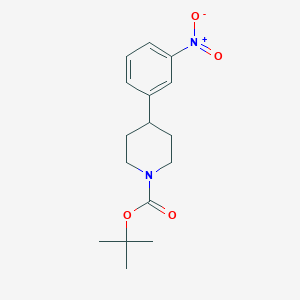
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
